molecular formula C10H11F3N2OS B6595106 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide CAS No. 1823182-34-8

2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide

Cat. No.: B6595106
CAS No.: 1823182-34-8
M. Wt: 264.27 g/mol
InChI Key: GVPYGCRTSNUEPO-UHFFFAOYSA-N
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Description

2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, an ethylthio group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an appropriate benzamide derivative is reacted with ethylthiol and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide or dichloromethane and catalysts such as potassium carbonate or cesium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Acylated or sulfonylated products.

Scientific Research Applications

2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, its potential anti-inflammatory activity could be attributed to the inhibition of key enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 2-Amino-6-(trifluoromethyl)benzamide
  • 2-Amino-6-(methylthio)-4-(trifluoromethyl)benzamide
  • 2-Amino-6-(ethylthio)-4-(fluoromethyl)benzamide

Comparison: Compared to its analogs, 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide is unique due to the presence of both the ethylthio and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications. Its trifluoromethyl group, in particular, is known to enhance the biological activity and binding affinity of the compound to its molecular targets.

Properties

IUPAC Name

2-amino-6-ethylsulfanyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c1-2-17-7-4-5(10(11,12)13)3-6(14)8(7)9(15)16/h3-4H,2,14H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPYGCRTSNUEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212959
Record name Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823182-34-8
Record name Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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